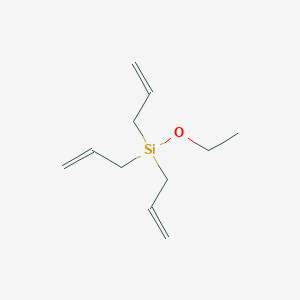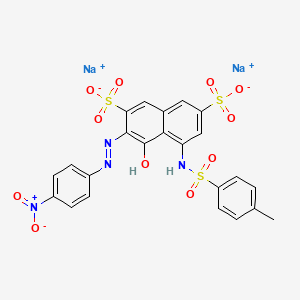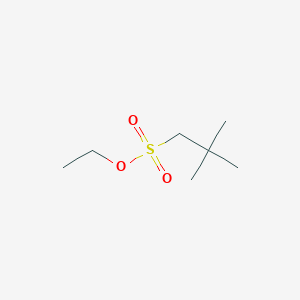
4-Benzyl-1-phenylpiperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1-phenylpiperazine-2,6-dione is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The structure of this compound consists of a piperazine ring substituted with benzyl and phenyl groups at the 1 and 4 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-phenylpiperazine-2,6-dione can be achieved through several methods. One common approach involves the use of N-substituted iminodiacetic acids as building blocks. The reaction typically proceeds through a cyclization process, where the iminodiacetic acid derivative reacts with N,N’-carbonyldiimidazole (CDI) to form the piperazine-2,6-dione ring system .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can be employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-1-phenylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-Benzyl-1-phenylpiperazine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1-phenylpiperazine-2,6-dione involves its interaction with specific molecular targets. In biological systems, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For example, its herbicidal activity is attributed to the inhibition of protoporphyrinogen-IX oxidase, an enzyme involved in chlorophyll biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpiperazine-2,6-dione: Lacks the benzyl group at the 4 position.
4-Benzyl-1-piperazinyl-1-phenylethanone: Contains a ketone group instead of the dione structure.
2-Phenyl-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione: A structurally related compound with different ring systems
Uniqueness
4-Benzyl-1-phenylpiperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
13480-11-0 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-benzyl-1-phenylpiperazine-2,6-dione |
InChI |
InChI=1S/C17H16N2O2/c20-16-12-18(11-14-7-3-1-4-8-14)13-17(21)19(16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
QWEXRKQTQQPFJC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)CN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate](/img/structure/B14721012.png)

![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)





![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)




